molecular formula C6H17ClN2 B1432158 (2-Aminoethyl)(methyl)(propan-2-yl)amine hydrochloride CAS No. 1609403-04-4

(2-Aminoethyl)(methyl)(propan-2-yl)amine hydrochloride

Cat. No. B1432158
CAS RN: 1609403-04-4
M. Wt: 152.66 g/mol
InChI Key: TVAZRTKEMJFFPH-UHFFFAOYSA-N
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Description

“N-Isopropyl-N-methyl-1,2-ethanediamine dihydrochloride” is a chemical compound with the CAS Number: 1609403-04-4 . It has a molecular weight of 189.13 and its IUPAC name is N1-isopropyl-N1-methylethane-1,2-diamine dihydrochloride .


Molecular Structure Analysis

The molecular formula of “N-Isopropyl-N-methyl-1,2-ethanediamine dihydrochloride” is C6H16N2.2ClH . The InChI code is 1S/C6H16N2.2ClH/c1-6(2)8(3)5-4-7;;/h6H,4-5,7H2,1-3H3;2*1H .


Physical And Chemical Properties Analysis

“N-Isopropyl-N-methyl-1,2-ethanediamine dihydrochloride” is a solid at room temperature . It has a molecular weight of 189.13 .

Safety and Hazards

When handling “N-Isopropyl-N-methyl-1,2-ethanediamine dihydrochloride”, it is recommended to wear personal protective equipment/face protection. Ensure adequate ventilation. Avoid dust formation. Do not get in eyes, on skin, or on clothing. Avoid ingestion and inhalation .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-Isopropyl-N-methyl-1,2-ethanediamine dihydrochloride involves the reaction of N-methyl-1,2-ethanediamine with isopropyl chloride in the presence of a base to form the desired product. The reaction is carried out under reflux conditions and the product is isolated as a dihydrochloride salt.", "Starting Materials": [ "N-methyl-1,2-ethanediamine", "Isopropyl chloride", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "To a solution of N-methyl-1,2-ethanediamine in a suitable solvent (e.g. ethanol), add the base and stir until dissolved.", "Add isopropyl chloride dropwise to the solution while stirring.", "Heat the reaction mixture under reflux for several hours.", "Allow the mixture to cool and then add a suitable acid (e.g. hydrochloric acid) to precipitate the product as a dihydrochloride salt.", "Filter the product and wash with a suitable solvent (e.g. ethanol) to remove any impurities.", "Dry the product under vacuum to obtain N-Isopropyl-N-methyl-1,2-ethanediamine dihydrochloride as a white solid." ] }

CAS RN

1609403-04-4

Molecular Formula

C6H17ClN2

Molecular Weight

152.66 g/mol

IUPAC Name

N'-methyl-N'-propan-2-ylethane-1,2-diamine;hydrochloride

InChI

InChI=1S/C6H16N2.ClH/c1-6(2)8(3)5-4-7;/h6H,4-5,7H2,1-3H3;1H

InChI Key

TVAZRTKEMJFFPH-UHFFFAOYSA-N

SMILES

CC(C)N(C)CCN.Cl.Cl

Canonical SMILES

CC(C)N(C)CCN.Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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